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Introduction

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in
various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer
(SCLC), pancreatic cancer, and gastrointestinal stromal tumors (GIST).[1][2][3] This
overexpression makes it a promising target for molecular imaging and targeted therapies,
particularly peptide receptor radionuclide therapy (PRRT).[4][5] Preclinical evaluation in
relevant animal models is a critical step to assess the efficacy, specificity, and safety of novel
CCK2R-targeted agents before clinical translation. These models are indispensable for
studying in vivo stability, biodistribution, tumor-targeting capabilities, and therapeutic effects.

This document provides detailed protocols and data for commonly used animal models in the
evaluation of CCK2R-targeted therapies, intended for researchers, scientists, and drug
development professionals.

Key Animal Models for CCK2R Research

A variety of animal models are employed to study CCK2R-targeted therapies, each with
specific advantages. The most common are xenograft models using immunodeficient mice,
which allow for the growth of human tumors. Genetically engineered mouse models (GEMS)
are also used to study cancer development in a more physiologically relevant context.

1.1. Xenograft Models
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Xenograft models involve the implantation of human cancer cells or tissues into
immunodeficient mice (e.g., athymic nude, SCID).

o Cell Line-Derived Xenografts (CDX): This is the most established approach.

o

A431-CCK2R Model: The human epidermoid carcinoma cell line A431 is stably transfected
to express the human CCK2R.[1][5] This model is widely used for comparing different
radiolabeled peptides because it provides a consistent and high level of target expression.
[1] A mock-transfected (A431-mock) cell line is often implanted in the contralateral flank as
a negative control.[1][6]

o AR42J Model: This rat pancreatic tumor cell line endogenously expresses the CCK2
receptor and is another common model for biodistribution and efficacy studies.[7][8]

o HEK293-CCK2R Model: Human embryonic kidney 293 cells are transfected to express
CCK2R, providing a "clean" system to study receptor-specific effects.[1][4]

o PANC-1 Model: A human pancreatic cancer cell line used to study the role of CCK2R in
tumor fibrosis and therapy resistance.[9]

o Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted
into mice.[10][11] PDX models better recapitulate the heterogeneity and microenvironment of
the original human tumor, offering higher translational relevance.

1.2. Genetically Engineered Mouse Models (GEMSs)
GEMs involve the modification of the mouse genome to mimic human cancers.[12][13]

o KrasG12D Pancreatic Cancer Model: Mice engineered with a pancreas-specific expression
of the oncogenic KrasG12D mutation (e.g., p48Cre/+-LSL-KrasG12D/+ mice) develop
pancreatic intraepithelial neoplasia (PanIN) that progresses to adenocarcinoma, closely
modeling the human disease.[14] These models are valuable for evaluating
chemoprevention strategies using CCK2R antagonists.[14]

e Progastrin Transgenic Models: Mice overexpressing human progastrin, a CCK2R ligand,
exhibit colonic hyperproliferation and are more susceptible to colorectal cancer, providing a
model to study the role of the gastrin-CCK2R axis in tumorigenesis.[15]
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CCK2R Signaling Pathways

CCK2R activation by its ligands, gastrin or cholecystokinin (CCK), triggers a complex
intracellular signaling network that promotes cell proliferation, migration, survival, and
angiogenesis.[16][17] The receptor primarily couples to Gaqg and Gal12/13 proteins.[16][17] Key
downstream cascades include the activation of phospholipase C (PLC), leading to protein
kinase C (PKC) activation, and the stimulation of mitogen-activated protein kinase (MAPK) and
phosphoinositide 3-kinase (PI3K)/AKT pathways.[2][16][17] These pathways are central to the
oncogenic role of CCK2R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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